4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile
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Overview
Description
4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile is an organic compound with the molecular formula C14H8F3NO2S. It is characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile typically involves the reaction of 4-(trifluoromethyl)benzonitrile with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile groups but lacks the sulfonyl group.
3-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but has a hydroxyl group instead of the benzonitrile and sulfonyl groups.
Uniqueness
4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile is unique due to the combination of the trifluoromethyl, sulfonyl, and benzonitrile groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2S/c15-14(16,17)11-2-1-3-13(8-11)21(19,20)12-6-4-10(9-18)5-7-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQCOEXWNJJFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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